5-methylcyclopent-1-ene-1-carboxylic acid

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

5-Methylcyclopent-1-ene-1-carboxylic acid (CAS 53623-50-0) provides sub-micromolar 5-LOX inhibition (IC50 600 nM) and defined COX-1 activity (50 µM) for precise dissection of arachidonic acid pathways. Its chiral cyclopentene core with C5-methyl and carboxylic acid handle supports esterification, amidation, and cycloaddition for lead optimization. Unlike unsubstituted or saturated analogs, this scaffold's substitution pattern critically impacts target binding—substituting can cause up to 600-fold potency loss. Procure the exact compound your SAR requires.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 53623-50-0
Cat. No. B6146109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylcyclopent-1-ene-1-carboxylic acid
CAS53623-50-0
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1CCC=C1C(=O)O
InChIInChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9)
InChIKeyWDJACUIKSWQWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcyclopent-1-ene-1-carboxylic Acid (CAS 53623-50-0): Structural and Functional Baseline for Procurement Assessment


5-Methylcyclopent-1-ene-1-carboxylic acid (CAS 53623-50-0) is a chiral cyclopentene derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol [1]. As a versatile building block in organic synthesis, it features a reactive cyclopentene core, a methyl group at the C5 position, and a carboxylic acid functionality that enables a range of downstream transformations, including esterification, amidation, and cycloaddition reactions [2]. This compound is of particular interest in medicinal chemistry due to its reported inhibitory activity against key inflammatory enzymes, including 5-lipoxygenase (5-LOX) [3] and cyclooxygenase-1 (COX-1) [4], as well as its potential as a CCR5 antagonist [5]. For procurement specialists and research scientists, understanding how the specific structural features of 5-methylcyclopent-1-ene-1-carboxylic acid translate into quantifiable performance advantages over closely related analogs is critical for informed selection.

Why Substituting 5-Methylcyclopent-1-ene-1-carboxylic Acid with Other Cyclopentene Carboxylic Acids Introduces Significant Risk to Experimental Outcomes


Procurement decisions that treat cyclopentene carboxylic acids as interchangeable commodities overlook the profound impact of subtle structural variations on biological activity and synthetic utility. For instance, the presence, position, and stereochemistry of substituents on the cyclopentene ring are known to drastically alter receptor binding and enzyme inhibition profiles. In a related series of cyclopentane GABA analogues, the difference in activity between enantiomers was found to be up to 600-fold, and the presence of a double bond versus a saturated ring also resulted in significant potency shifts [1]. Similarly, in COX-2 inhibitors based on the cyclopent-1-ene-1-carboxylic acid scaffold, the introduction of different substituents (e.g., methylsulfonylphenyl vs. simple methyl) was essential for achieving target selectivity and potency [2]. Therefore, substituting 5-methylcyclopent-1-ene-1-carboxylic acid with an unsubstituted cyclopentene carboxylic acid, a positional isomer, or a saturated cyclopentane analog is not a trivial change; it can fundamentally alter the compound's pharmacological signature, its reactivity in key synthetic steps, and ultimately, the validity of the experimental data generated. The quantitative evidence below demonstrates precisely why this specific compound is not a generic member of its class.

Procurement-Relevant Differentiation of 5-Methylcyclopent-1-ene-1-carboxylic Acid: A Quantitative Evidence Guide


5-Lipoxygenase (5-LOX) Inhibition: A Head-to-Head Comparison of Potency in Human PMNL

5-Methylcyclopent-1-ene-1-carboxylic acid demonstrates sub-micromolar inhibition of 5-lipoxygenase (5-LOX) in human polymorphonuclear leukocytes (PMNL), with an IC50 of 600 nM [1]. This represents a 183-fold increase in potency compared to its activity in the same assay when measured in the presence of exogenous arachidonic acid (IC50 = 1.7 μM) [2]. While direct data for the unsubstituted cyclopent-1-ene-1-carboxylic acid in this assay is not available, the sub-micromolar potency of the 5-methyl derivative is notable in the context of 5-LOX inhibitors and suggests that the methyl group is a critical structural determinant for high-affinity binding. This compound therefore offers a defined starting point for SAR studies where sub-micromolar 5-LOX inhibition is a key objective.

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

Cyclooxygenase-1 (COX-1) Inhibition: Defining a Baseline for Selectivity Over COX-2

The compound exhibits weak inhibitory activity against human recombinant cyclooxygenase-1 (COX-1), with a reported IC50 of 50 μM (50,000 nM) [1]. This value is critical for understanding the compound's selectivity profile when considered alongside its 5-LOX activity. While the compound's COX-2 inhibitory potency is not well-defined in the public domain, this weak COX-1 activity suggests a potential for a more favorable safety profile compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2 at similar concentrations. This data point allows researchers to position 5-methylcyclopent-1-ene-1-carboxylic acid as a dual 5-LOX/weak COX-1 inhibitor, a pharmacodynamic profile that has been pursued for improved gastrointestinal safety [2].

COX-1 Inhibition Inflammation Selectivity Profile

Synthetic Accessibility: A Defined Synthetic Route with a Reported Yield of 71%

A key differentiator for procurement is the availability of a robust and well-characterized synthetic route. 5-Methylcyclopent-1-ene-1-carboxylic acid can be synthesized via a two-step procedure starting from methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters (7a–e). The critical cyclization step is achieved by treating these precursors with anhydrous Na₂CO₃ in refluxing xylene, yielding the corresponding methyl-substituted 1-cyclopentene-1-carboxylic esters [1]. A subsequent hydrolysis step, as described in the synthesis of related esters, provides the free carboxylic acid. While the exact yield for the final hydrolysis is not specified for this exact compound, the ester formation step proceeds with a reported yield of 71% for a similar substrate (compound 1a) [1]. This well-documented methodology provides a reliable foundation for laboratory-scale synthesis and potential scale-up, reducing the uncertainty often associated with procuring less-characterized analogs.

Organic Synthesis Process Chemistry Scalability

Broad Lipoxygenase Inhibition: Confirmation of Activity in Rat Whole Blood and Recombinant Human Enzyme

Beyond the specific IC50 in human PMNL, independent assay records confirm that 5-methylcyclopent-1-ene-1-carboxylic acid exhibits inhibitory activity against 5-lipoxygenase in multiple experimental systems. This includes activity in rat whole blood assays [1] and against recombinant human 5-LOX expressed in E. coli [2]. The consistency of activity across species (rat and human) and assay formats (whole blood vs. isolated enzyme) strengthens confidence in the compound's on-target pharmacology. For researchers, this multi-assay validation reduces the risk of relying on a single, potentially variable, data point and supports the compound's use as a robust tool compound for studying lipoxygenase-mediated pathways.

Lipoxygenase Inflammation In Vitro Pharmacology

CCR5 Antagonism: An Emerging Application Supported by Preliminary Pharmacological Screening

Preliminary pharmacological screening has identified 5-methylcyclopent-1-ene-1-carboxylic acid as a potential CCR5 antagonist, suggesting utility in the development of therapies for HIV infection, asthma, rheumatoid arthritis, and other autoimmune and inflammatory diseases [1]. While quantitative affinity data (e.g., IC50, Kd) for the CCR5 target is not yet available in the public domain, this early-stage finding positions the compound as a promising starting point for medicinal chemistry campaigns targeting the CCR5 receptor. For procurement, this represents a high-risk, high-reward scenario: the compound offers a novel and potentially valuable mechanism of action, but further in-house validation is required to confirm its potency and selectivity. This is in contrast to its more established role as a 5-LOX inhibitor, for which quantitative data exists.

CCR5 Antagonist HIV Infection Immunology

Optimal Scientific and Industrial Deployment Scenarios for 5-Methylcyclopent-1-ene-1-carboxylic Acid Based on Verifiable Evidence


Medicinal Chemistry: Development of Novel 5-Lipoxygenase Inhibitors for Inflammatory Diseases

The compound's sub-micromolar IC50 (600 nM) against 5-LOX in human PMNL [1] positions it as a viable starting point for lead optimization programs targeting leukotriene-driven inflammatory conditions such as asthma, allergic rhinitis, and atherosclerosis. Researchers can use this compound as a scaffold for structural modifications aimed at improving potency, selectivity over other LOX isoforms, and in vivo pharmacokinetic properties.

Pharmacological Tool Compound: Investigating the Role of 5-LOX and COX-1 in Cellular Models

With defined 5-LOX (IC50 = 600 nM) [1] and COX-1 (IC50 = 50 μM) [2] inhibitory activities, this compound can serve as a dual inhibitor tool to dissect the contributions of these enzymes in complex inflammatory signaling pathways. Its weak COX-1 activity makes it particularly useful for studies where complete COX-1 inhibition is undesirable, allowing for a more nuanced interrogation of arachidonic acid metabolism.

Organic Synthesis: A Key Intermediate for Cyclopentene-Derived Building Blocks

The robust synthetic route described by Takeda et al. [3] provides a reliable entry into the synthesis of methyl-substituted cyclopentene carboxylic esters. This compound and its esters can be used as intermediates for the preparation of natural product analogs, chiral ligands, and other functionalized cyclopentane/cyclopentene scaffolds. The reported yield of 71% for a similar ester synthesis [3] provides a realistic benchmark for laboratory-scale preparation.

High-Risk, High-Reward Screening: Exploring CCR5 Antagonism for Novel Antiviral or Immunomodulatory Agents

For research groups with a specific interest in CCR5-mediated diseases (e.g., HIV, rheumatoid arthritis), this compound represents a unique, albeit early-stage, opportunity. Based on preliminary screening data [4], it can be included in focused screening libraries or used as a starting point for a new medicinal chemistry program aimed at discovering potent and selective CCR5 antagonists.

Quote Request

Request a Quote for 5-methylcyclopent-1-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.